5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone
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Overview
Description
. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone typically involves the use of starting materials such as benzaldehyde and acetophenone. The reaction proceeds through a series of steps including aldol condensation, dehydration, and cyclization. The reaction conditions often involve the use of bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is unique due to its specific structural features and the presence of both hydroxyl and phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18O2 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4E,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15+ |
InChI Key |
MJCANANSGRMBIC-COWYBJPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C(\C=C\C2=CC=CC=C2)/O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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